molecular formula C20H36O2 B164282 11,14-Eicosadienoic acid CAS No. 2091-39-6

11,14-Eicosadienoic acid

Cat. No. B164282
CAS RN: 2091-39-6
M. Wt: 308.5 g/mol
InChI Key: XSXIVVZCUAHUJO-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,14-Eicosadienoic acid (EDA) is a rare, naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid .


Synthesis Analysis

The synthesis of 11,14-Eicosadienoic acid can be achieved through two main pathways: natural sources and synthetic chemical methods . Natural sources mainly involve extracting the acid from various plant oils that are rich in this fatty acid, such as grass oil, safflower oil, and algal oil . The synthetic chemical method generally involves a synthetic reaction to produce 11,14-Eicosadienoic acid .


Molecular Structure Analysis

The molecular formula of 11,14-Eicosadienoic acid is C20H36O2 . The molecular weight is 308.50 . The IUPAC Standard InChI is InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6-,10-9- .


Chemical Reactions Analysis

The metabolism of EDA has been extensively studied, but there are few reports regarding how EDA might affect inflammatory processes . When lipopolysaccharide (LPS) were applied to the macrophages, EDA decreased the production of nitric oxide (NO), and increased that of prostaglandin E2 (PGE2) and tumor necrotic factor-α .


Physical And Chemical Properties Analysis

The density of 11,14-Eicosadienoic acid is approximately 0.9±0.1 g/cm3 . The boiling point is around 462.1±0.0 °C at 760 mmHg . The flash point is approximately 326.3±15.2 °C .

Scientific Research Applications

Metabolism in Animal Tissues

  • Metabolism in Rat Testes : Research has demonstrated the metabolism of 11,14-eicosadienoic acid in rat testes, indicating its conversion into various fatty acids including arachidonic acid. This suggests a role in fatty acid biosynthesis and testicular function (Albert & Coniglio, 1977).
  • Human Testicular Tissue Metabolism : Similar metabolic pathways are observed in human testicular tissues, using 11,14-eicosadienoic acid as a precursor for arachidonic acid, hinting at a similar role in human reproductive biology (Albert, Rhamy, & Coniglio, 1979).

Biosynthesis in Insects

  • Cockroach Polyunsaturated Fatty Acids Synthesis : In the cockroach Periplaneta americana, 11,14-eicosadienoic acid is synthesized de novo, indicating its significance in the biosynthesis of polyunsaturated fatty acids in insects (Jurenka, de Renobales, & Blomquist, 1987).

Human Cancer Research

  • Role in Human Cancerous Tissues : A study on human cancerous and noncancerous tissues showed the conversion of 11,14-eicosadienoic acid into other fatty acids, suggesting its involvement in cancer metabolism and potential as a biomarker or therapeutic target (Nakazawa, Mead, & Yonemoto, 2006).

Fungal Production

  • Fungi-Based Omega-6 Fatty Acid Production : Fungi such as Penicillium chrysogenum and Rhizopus stolonifer have been identified as alternative sources for the production of 11,14-eicosadienoic acid, an omega-6 fatty acid. This finding opens up new avenues for biotechnological applications (Taha, Alhajjar, Hasan, & Alrufae, 2019).

Inflammatory Modulation

  • Influence on Inflammatory Responses : Eicosadienoic acid has been studied for its role in modulating inflammatory responses in murine macrophages, impacting the production of various pro-inflammatory mediators. This suggests potential applications in managing inflammatory diseases (Huang, Huang, Li, & Chuang, 2011).

Dermatological Research

  • Role in Psoriatic Skin : Enantioselective analysis of chiral derivatives of 11,14-eicosadienoic acid in psoriatic skin scales offers insights into its role in the pathogenesis of psoriasis (Bayer, Mosandl, & Thaçi, 2005).

Polyunsaturated Fatty Acid Research

  • Long-term Study on Polyunsaturated Fatty Acids : Comprehensive research spanning over five decades has covered various aspects of polyunsaturated fatty acids, including 11,14-eicosadienoic acid, highlighting its importance in biological processes and lipid peroxidation effects (Catala, 2013).

Safety And Hazards

According to the Safety Data Sheet, no special measures are required for handling 11,14-Eicosadienoic acid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment is advised .

Future Directions

EDA was found to be a weaker pro-inflammatory agent than LA, and not as anti-inflammatory as SCA . This study shows that EDA can modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation . This suggests potential future directions for research into the role of EDA in inflammation and immune response.

properties

IUPAC Name

(11E,14E)-icosa-11,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXIVVZCUAHUJO-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,14-Eicosadienoic acid

CAS RN

2091-39-6
Record name Eicosa-11,14-dienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,14-Eicosadienoic acid
Reactant of Route 2
11,14-Eicosadienoic acid
Reactant of Route 3
Reactant of Route 3
11,14-Eicosadienoic acid
Reactant of Route 4
Reactant of Route 4
11,14-Eicosadienoic acid
Reactant of Route 5
11,14-Eicosadienoic acid
Reactant of Route 6
Reactant of Route 6
11,14-Eicosadienoic acid

Citations

For This Compound
2,270
Citations
EM Taha, RLN Alhajjar, BF Hasan… - … Academy Science Letters, 2019 - Springer
Productions of essential fatty acids from fungi are attracted topics in the field of biotechnology. So this study focuses on the production of 11,14-eicosadienoic acid which is considered …
Number of citations: 4 link.springer.com
YJ You, Y Kim, NH Nam, BZ Ahn - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
Unsaturated fatty acid esters of 4′-demethyldeoxypodophyllotoxin (DDPT) were prepared and tested for antitumor activity. The esters showed increased in vivo antitumor activity …
Number of citations: 31 www.sciencedirect.com
RA Jurenka, M de Renobales, GJ Blomquist - Archives of Biochemistry and …, 1987 - Elsevier
The de novo biosynthesis of 6,9,12-linolenic acid, 11,14-eicosadienoic acid, 5,11,14-eicosatrienoic acid, and arachidonic acid was demonstrated in adult female cockroaches, …
Number of citations: 57 www.sciencedirect.com
Y Kawashima, K Musoh, H Kozuka - Journal of Biological Chemistry, 1990 - Elsevier
The alterations by peroxisome proliferators of metabolism of linoleic acid in rat liver were studied. Administration of P-chlorophenoxyisobutyric acid (clofibric acid) enhanced in vivo …
Number of citations: 108 www.sciencedirect.com
Q Chen, FQ Yin, H Sprecher - Lipids, 2000 - Wiley Online Library
Several experimental approaches were used to determine whether rat liver and testes express an acyl‐CoA‐dependent δ8 desaturase. When [1‐ 14 C]5, 11, 14‐eicosatrienoic acid was …
Number of citations: 23 aocs.onlinelibrary.wiley.com
MA Williams, DW Taylor, J Tinoco, MA Ojakian… - Biochemical and …, 1973 - Elsevier
A study was made of the utilization of C 20 -polyunsaturated fatty acids by the S. cerevisiae fatty acid desaturase mutant olel-1 , Arachidonic acid, 8,11,14-eicosatrienoic acid, and 5,8,11,…
Number of citations: 11 www.sciencedirect.com
US Pal, RK Patra, NR Sahoo, CK Bakhara… - Journal of food science …, 2015 - Springer
An experimental oil refining unit has been developed and tested for sunflower oil. Crude pressed sunflower oil obtained from a local oil mill was refined using chemical method by …
Number of citations: 111 link.springer.com
Y Wenli, Z Yaping, C Jingjing… - European journal of lipid …, 2004 - Wiley Online Library
The oils from two kinds of pumpkin seeds, black and white ones, were extracted by supercritical CO 2 (SC‐CO 2 ). The technological variables for SC‐CO 2 extraction were optimized …
Number of citations: 47 onlinelibrary.wiley.com
T Saeed, F Abu-Dagga… - Journal of the Association …, 1986 - academic.oup.com
Detection of pork and lard in different beef and mutton mixtures was investigated. The extracted fat was hydrolyzed and esterified to methyl esters of fatty acids, which were then …
Number of citations: 35 academic.oup.com
A Suresh, R Praveenkumar, R Thangaraj… - Asian Pacific Journal of …, 2014 - Elsevier
Objective To evaluate fatty acid composition and the antimicrobial activity of the major fraction of fatty acid methyl ester (FAME) extracts from three microalgae collected from freshwater …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.